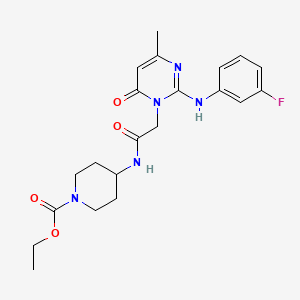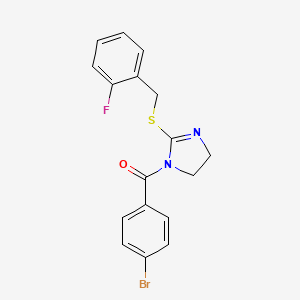
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is a chemical compound with the molecular formula C14H14N2O2S . It is used for research purposes.
Synthesis Analysis
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide or its derivatives has been reported in several studies . For example, one study reported the synthesis of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecular structure of N-(5-acetyl-4-phenylthiazol-2-yl)propionamide is represented by the molecular formula C14H14N2O2S .Chemical Reactions Analysis
While specific chemical reactions involving N-(5-acetyl-4-phenylthiazol-2-yl)propionamide are not detailed in the search results, the synthesis of its derivatives involves various chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Acetylcholinesterase Inhibitors :
- A study by Zhang et al. (2019) explored derivatives of 4-methoxy-phenylthiazole-2-amine as acetylcholinesterase inhibitors. These compounds, including N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide, were synthesized and tested for their inhibitory activities, demonstrating potential as treatments for conditions like Alzheimer's disease.
Anticancer Agents :
- Research by Tandon et al. (1998) focused on the synthesis and evaluation of N-propionyl-4-S-cysteaminylphenol as an antimelanoma agent. This compound showed cytostatic and cytocidal effects on melanoma cell lines and reduced the growth rate of B16 melanoma tumors in mice.
Antimicrobial and Antifungal Activity :
- A study conducted by Arpaci et al. (2002) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives and evaluated their antimicrobial activity. These compounds showed a broad spectrum of activity against gram-positive, gram-negative bacteria, and the yeast Candida albicans.
Herbicidal Activity :
- Research on N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides by 杨子辉 et al. (2017) demonstrated that these compounds have moderate to excellent herbicidal activity against crabgrass and barnyard grass.
Analgesic Effects :
- A study by Rodriguez-Gaztelumendi et al. (2018) on N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (related to N-(5-acetyl-4-phenylthiazol-2-yl)propionamide) showed that this μ-opioid receptor agonist has analgesic effects in models of neuropathic and abdominal pain.
Chemical Properties and Synthesis Techniques
Synthesis Techniques :
- The study by Godhani et al. (2012) on the synthesis of 1,3,4-oxadiazole derivatives provided insights into the chemical properties and synthesis techniques of related compounds, focusing on the effect of temperature and solvents on ultrasonic velocity and thermodynamic parameters.
Characterization of Derivatives :
- Research by Bacchi et al. (2005) involved the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation, providing valuable information on the characterization of these compounds.
Propiedades
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-3-11(18)15-14-16-12(13(19-14)9(2)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFQBCJRWHNMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C(=O)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)

![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)


![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)
![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)
![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine](/img/structure/B2666643.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2666646.png)
![(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2666647.png)
